molecular formula C24H23ClN4S B2928606 3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea CAS No. 686751-19-9

3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea

Cat. No. B2928606
CAS RN: 686751-19-9
M. Wt: 434.99
InChI Key: VBXPOPUXUDRRAK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C24H23ClN4S and its molecular weight is 434.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

Compounds with structures similar to the queried chemical have been synthesized and studied for their optical properties. For instance, chlorophyll derivatives appending a pyridyl group in the C3-substituent have been synthesized to study their optical properties and protonation behaviors. Such research contributes to understanding the photophysical properties of chlorophyll-based compounds, which could be beneficial in designing photosensitive materials or in photodynamic therapy (Yamamoto & Tamiaki, 2015).

Antimicrobial Activity

Synthetic efforts to produce new derivatives bearing thiourea or related moieties have shown promise in antimicrobial applications. A study synthesized new pyrazole derivatives containing pyrimidine, pyrimidinethione, and other moieties, which exhibited significant antibacterial and antifungal activities. This research suggests that compounds with similar structural features could be potential candidates for developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been determined through spectroscopic methods and crystallography. This includes the study of compounds like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, revealing insights into their crystal structure, intramolecular interactions, and potential for forming dimers. Such studies are crucial for understanding the structural basis of the compound's reactivity and potential applications in material science or as ligands in coordination chemistry (Saeed & Parvez, 2005).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4S/c1-17-21(22-6-2-3-7-23(22)27-17)12-14-29(16-18-5-4-13-26-15-18)24(30)28-20-10-8-19(25)9-11-20/h2-11,13,15,27H,12,14,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXPOPUXUDRRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea

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